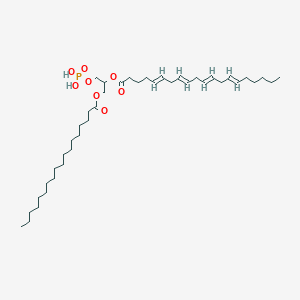
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate, commonly known as O-PAP-ETE, is a phospholipid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery, gene therapy, and cancer treatment. O-PAP-ETE is a synthetic compound that is composed of a phosphonate head group, a glycerol backbone, and a polyunsaturated fatty acid tail.
Wirkmechanismus
The mechanism of action of O-PAP-ETE is not fully understood, but it is believed to be related to its ability to interact with cell membranes. O-PAP-ETE can insert itself into cell membranes, altering their fluidity and permeability. This can lead to changes in cell signaling pathways and gene expression, ultimately leading to the observed biological effects of O-PAP-ETE.
Biochemical and Physiological Effects:
O-PAP-ETE has been shown to have a variety of biochemical and physiological effects, including enhancing drug delivery, improving gene therapy, and inducing apoptosis in cancer cells. Additionally, O-PAP-ETE has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of O-PAP-ETE is its ability to enhance the delivery of therapeutic agents to target cells. Additionally, O-PAP-ETE has been shown to be biocompatible and non-toxic, making it a safe option for use in lab experiments. However, one limitation of O-PAP-ETE is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on O-PAP-ETE. One area of interest is the development of new synthesis methods that can increase the yield and purity of the final product. Additionally, further investigation into the mechanism of action of O-PAP-ETE is needed to fully understand its biological effects. Moreover, O-PAP-ETE could be further explored for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, the use of O-PAP-ETE in combination with other therapeutic agents could be investigated to determine its potential synergistic effects.
In conclusion, O-PAP-ETE is a synthetic phospholipid derivative that has potential applications in drug delivery, gene therapy, and cancer treatment. O-PAP-ETE has been shown to enhance the delivery of therapeutic agents to target cells, improve gene therapy, induce apoptosis in cancer cells, and have anti-inflammatory properties. Although O-PAP-ETE has some limitations, it remains a promising compound for future research.
Synthesemethoden
O-PAP-ETE can be synthesized through a multi-step process that involves the reaction of glycidol with phosphorus oxychloride, followed by the addition of icosapentaenoic acid and stearic acid. The resulting product is then purified through column chromatography to obtain pure O-PAP-ETE. This synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
O-PAP-ETE has been widely studied for its potential applications in various fields, including drug delivery, gene therapy, and cancer treatment. O-PAP-ETE has been shown to enhance the delivery of therapeutic agents to target cells by increasing their solubility and stability. Additionally, O-PAP-ETE has been used as a carrier for gene therapy, allowing for the efficient delivery of genes to target cells. Moreover, O-PAP-ETE has been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
119904-30-2 |
|---|---|
Produktname |
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
Molekularformel |
C41H73O8P |
Molekulargewicht |
725 g/mol |
IUPAC-Name |
(1-octadecanoyloxy-3-phosphonooxypropan-2-yl) (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H73O8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H2,44,45,46)/b13-11+,19-17+,24-22+,30-28+ |
InChI-Schlüssel |
AXJKOPKPNZMCIN-IOLLQWDPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyme |
1-SAPA 1-stearoyl-2-arachidonoylphosphatidic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)


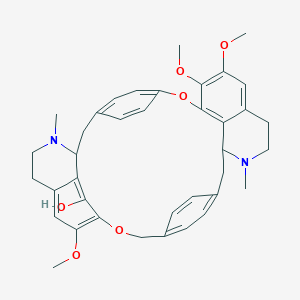

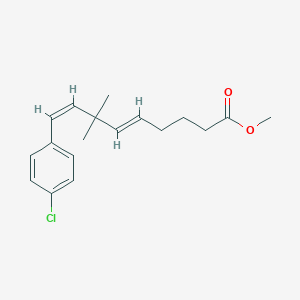
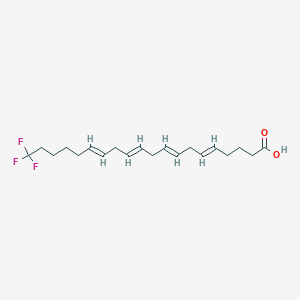
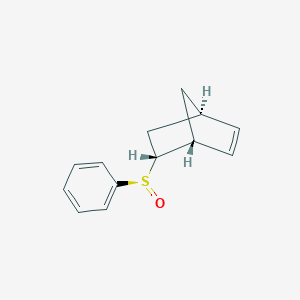

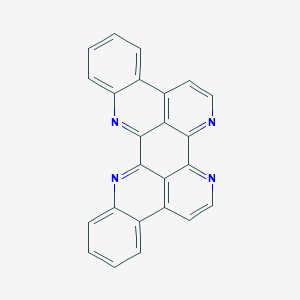
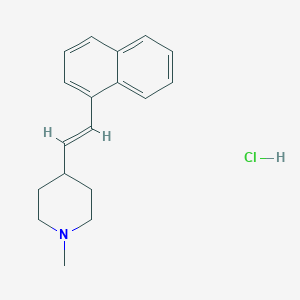
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)